Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate
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Overview
Description
Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound is characterized by its pyridinium core, which is substituted with multiple phenyl and pyrimidinyl groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate typically involves multi-step organic reactions. One common method includes the reaction of 4,6-diphenyl-2-pyrimidinyl chloride with pyridine in the presence of a base to form the pyridinium salt. This intermediate is then reacted with triphenylphosphine to introduce the triphenyl groups. The final step involves the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce partially or fully reduced pyridinium compounds .
Scientific Research Applications
Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, perchlorate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, chloride
- Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, bromide
- Pyridinium, 1-(4,6-diphenyl-2-pyrimidinyl)-2,4,6-triphenyl-, iodide
Uniqueness
The perchlorate variant of this compound is unique due to its specific counterion, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain chemical and industrial applications where these properties are desirable .
Properties
CAS No. |
55361-41-6 |
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Molecular Formula |
C39H28ClN3O4 |
Molecular Weight |
638.1 g/mol |
IUPAC Name |
4,6-diphenyl-2-(2,4,6-triphenylpyridin-1-ium-1-yl)pyrimidine;perchlorate |
InChI |
InChI=1S/C39H28N3.ClHO4/c1-6-16-29(17-7-1)34-26-37(32-22-12-4-13-23-32)42(38(27-34)33-24-14-5-15-25-33)39-40-35(30-18-8-2-9-19-30)28-36(41-39)31-20-10-3-11-21-31;2-1(3,4)5/h1-28H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ZSOOXBPZKZBJNY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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